molecular formula C11H13Br2NO2 B3249552 Tert-butyl N-(3,5-dibromophenyl)carbamate CAS No. 195134-70-4

Tert-butyl N-(3,5-dibromophenyl)carbamate

Cat. No.: B3249552
CAS No.: 195134-70-4
M. Wt: 351.03 g/mol
InChI Key: GITPADGVTXRUDY-UHFFFAOYSA-N
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Description

Tert-butyl N-(3,5-dibromophenyl)carbamate (CAS 1613470-00-0) is a brominated aromatic carbamate derivative of significant interest in medicinal and agricultural chemistry research. With the molecular formula C12H15Br2NO2 and a molecular weight of 365.06 g/mol , this compound serves as a versatile synthetic intermediate. The carbamate functional group, particularly the N-aryl carbamate motif, is a robust pharmacophore known for its broad-spectrum bioactivity . A primary research application for this and similar N-aryl carbamate compounds is the investigation of novel antifungal agents. Recent studies on related derivatives have demonstrated excellent in vitro inhibitory activity against a range of plant fungal pathogens, including Fusarium graminearum and Fusarium oxysporum , suggesting potential for the development of new fungicides . The mode of action for carbamate-based fungicides is associated with the inhibition of thiol-containing enzymes critical to the fungal lifecycle . In synthetic chemistry, this compound is valuable for constructing more complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, and the bromine atoms on the phenyl ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This makes the compound a crucial building block in organic synthesis and drug discovery efforts . It is important to note that while some carbamates are used as pesticides, they function as acetylcholinesterase inhibitors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPADGVTXRUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl N 3,5 Dibromophenyl Carbamate

Direct N-Boc Protection Strategies for 3,5-Dibromoaniline (B181674) Precursors

The most direct and common route to tert-butyl N-(3,5-dibromophenyl)carbamate involves the N-tert-butoxycarbonylation (N-Boc protection) of the 3,5-dibromoaniline precursor. Due to the electron-withdrawing effects of the two bromine atoms, the nitrogen in 3,5-dibromoaniline is significantly less nucleophilic than in aliphatic or simple aromatic amines, which can make this reaction challenging. wuxiapptec.comniscpr.res.in Consequently, reaction conditions must be carefully optimized to achieve high yields.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for introducing the Boc protecting group. wikipedia.org The fundamental reaction involves the nucleophilic attack of the primary amine of 3,5-dibromoaniline on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This process results in the formation of the stable tert-butyl carbamate (B1207046) derivative. The other product, an unstable tert-butyl carbonate, decomposes into gaseous carbon dioxide and tert-butoxide. commonorganicchemistry.com While other reagents like active esters can be used for Boc protection, Boc anhydride remains the preferred choice due to its reactivity and handling characteristics. organic-chemistry.org

Given the reduced nucleophilicity of 3,5-dibromoaniline, achieving efficient N-Boc protection often requires specific catalysts, solvent systems, or thermal energy. wuxiapptec.com

Catalysis: A variety of catalysts can be employed to facilitate the reaction, which might otherwise require prolonged heating or the use of strong bases. wuxiapptec.com Basic catalysts such as 4-(Dimethylamino)pyridine (DMAP) are frequently used in conjunction with Boc anhydride. chemicalbook.com However, Lewis acids have proven particularly effective in activating the Boc anhydride towards attack by weakly nucleophilic anilines. niscpr.res.in Heterogeneous catalysts are also gaining prominence as they simplify product purification and are often recyclable. derpharmachemica.comresearchgate.net

Table 1: Selected Catalysts for N-Boc Protection of Aryl Amines
Catalyst TypeExamplesTypical ConditionsKey Advantages/NotesReferences
Lewis AcidsZnCl₂, La(NO₃)₃·6H₂O, Cu(OTf)₂, InCl₃Room Temperature, Solvent or Solvent-freeActivates Boc anhydride, enabling reaction with deactivated amines at lower temperatures. niscpr.res.inresearchgate.net ZnCl₂ was shown to be effective, though InCl₃ was slower for nitro-substituted anilines. niscpr.res.in niscpr.res.inresearchgate.netresearchgate.netresearchgate.net
OrganocatalystsGuanidine Hydrochloride, Thiamine HydrochlorideEthanol at 35–40°C or Solvent-freeProvides a metal-free alternative, often with high chemoselectivity. researchgate.netresearchgate.net
Heterogeneous CatalystsAmberlite-IR 120, HClO₄–SiO₂, Mesoporous SBA-15Room Temperature, Solvent or Solvent-freeFacilitates easy catalyst removal via filtration, catalyst is often reusable, promoting green synthesis. derpharmachemica.comresearchgate.net organic-chemistry.orgderpharmachemica.comresearchgate.net
Base Catalysts4-(Dimethylamino)pyridine (DMAP)Various solvents (e.g., MeCN)Commonly used, but can lead to side products like ureas if not carefully controlled. chemicalbook.com chemicalbook.comsemanticscholar.org

Solvent Systems and Temperature: The choice of solvent significantly impacts reaction rates. While standard aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common, recent studies have highlighted superior alternatives. derpharmachemica.com Alcoholic solvents, particularly methanol (B129727), have been shown to dramatically accelerate the Boc protection of aromatic amines at room temperature without the need for a base. wuxiapptec.com This catalytic effect is attributed to the stabilization of the reaction's transition state through hydrogen bonding. wuxiapptec.com Reactions are often performed at room temperature when an appropriate catalyst or solvent is used, though some protocols may involve initial cooling to control exotherms or heating to drive the reaction to completion. wuxiapptec.comgoogle.com

Table 2: Influence of Solvent Systems on N-Boc Protection
Solvent SystemTypical TemperatureCharacteristicsReferences
Dichloromethane (DCM) / Tetrahydrofuran (THF)Room Temperature to RefluxStandard aprotic solvents, often require a catalyst for deactivated anilines. derpharmachemica.comorgsyn.org
Methanol / EthanolRoom TemperatureSignificantly enhances reaction rates for aromatic amines, often eliminating the need for a separate catalyst. wuxiapptec.com wuxiapptec.comresearchgate.net
WaterRoom Temperature to 100°CA green solvent choice; catalyst-free N-Boc protection has been reported in water, yielding products chemoselectively. organic-chemistry.orgsemanticscholar.org organic-chemistry.orgsemanticscholar.org
Solvent-FreeRoom TemperatureEnvironmentally friendly approach, typically requires a heterogeneous or Lewis acid catalyst. organic-chemistry.orgderpharmachemica.com Offers benefits of simplified work-up and reduced waste. researchgate.net organic-chemistry.orgderpharmachemica.comresearchgate.netresearchgate.net

Alternative Synthetic Routes Involving Functional Group Interconversions

While direct protection of 3,5-dibromoaniline is the most straightforward pathway, alternative routes involving the transformation of other functional groups can also be envisioned for the synthesis of this compound.

An alternative strategy involves starting with a precursor that already contains the 3,5-dibromo substitution pattern but features a different functional group that can be converted into a Boc-protected amine. For instance, rearrangement reactions provide a classic method for converting carboxylic acid derivatives into amines. A plausible, albeit less direct, route could involve:

Starting Material: 3,5-Dibromobenzoic acid.

Activation: Conversion of the carboxylic acid to an acyl azide (B81097) (for a Curtius rearrangement) or an amide (for a Hofmann rearrangement).

Rearrangement: Heating the acyl azide or treating the amide with a reagent like bromine in sodium hydroxide (B78521) solution generates an isocyanate intermediate.

Trapping: Performing the rearrangement in the presence of tert-butanol (B103910) traps the in situ-generated 3,5-dibromophenyl isocyanate to yield the final product, this compound.

This approach avoids handling the 3,5-dibromoaniline precursor directly but requires a multi-step sequence.

Synthesizing the target molecule by first protecting aniline (B41778) with a Boc group and then performing bromination is not a viable route for achieving the 3,5-disubstituted pattern. The N-tert-butoxycarbonyl (NHBoc) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring, stabilizing the intermediates for substitution at the ortho and para positions.

Therefore, the direct bromination of tert-butyl phenylcarbamate would preferentially yield a mixture of tert-butyl N-(2-bromophenyl)carbamate and tert-butyl N-(4-bromophenyl)carbamate. Further bromination would continue to be directed to the remaining activated ortho and para positions. Achieving a meta, meta-disubstitution pattern like the 3,5-dibromo arrangement through this pathway is electronically disfavored and synthetically impractical. Any successful synthesis must rely on a strategy where the directing groups on the ring guide the bromine atoms to the desired positions, which is why starting with 3,5-dibromoaniline is the most regiochemically sound and efficient method.

Principles of Green Chemistry and Sustainable Synthesis Approaches

The synthesis of this compound can be made more sustainable by incorporating principles of green chemistry. ejcmpr.com The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

Key green strategies for N-Boc protection include:

Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts like Amberlite-IR 120 or mesoporous silicas (SBA-15) allows for easy removal by filtration and potential reuse, which reduces waste and cost. derpharmachemica.comresearchgate.net

Benign Solvents: Replacing traditional chlorinated solvents with more environmentally friendly options like water or alcohols is a significant improvement. wuxiapptec.comsemanticscholar.org Methanol not only serves as a greener solvent but also catalytically enhances the reaction rate. wuxiapptec.com

Solvent-Free Conditions: The ideal green approach is to eliminate the solvent entirely. Many catalytic systems for N-Boc protection have been successfully adapted to solvent-free conditions, which drastically reduces waste and simplifies purification. derpharmachemica.comresearchgate.net

Energy Efficiency: The development of highly active catalysts that allow the reaction to proceed rapidly at room temperature minimizes the energy input required for heating. researchgate.net

Table 3: Summary of Green Chemistry Approaches for N-Boc Protection
Green PrincipleStrategyExampleBenefitReferences
CatalysisUse of heterogeneous, recyclable catalystsAmberlite-IR 120 resin, SBA-15Reduces catalyst waste, simplifies work-up, avoids metal contamination of the product. derpharmachemica.comresearchgate.net
Safer SolventsReplacement of hazardous solventsUsing water or methanol instead of DCMReduces environmental impact and worker exposure to toxic chemicals. wuxiapptec.comorganic-chemistry.orgsemanticscholar.org
Waste PreventionSolvent-free synthesisReaction of amine and Boc₂O with a solid catalystEliminates solvent waste, collection, and disposal, leading to a higher mass intensity process. derpharmachemica.comresearchgate.netresearchgate.net
Energy EfficiencyAmbient temperature reactionsMethanol-accelerated or catalyst-driven reactions at RTLowers energy consumption compared to methods requiring heating or reflux. wuxiapptec.comresearchgate.net

Solvent-Free and Aqueous Medium Methodologies

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile organic solvents in chemical synthesis. The development of solvent-free and aqueous-based methods for the synthesis of aryl carbamates represents a substantial advancement in this area.

Aqueous Synthesis: The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The Boc-protection of anilines, including substituted anilines like 3,5-dibromoaniline, can be effectively performed in an aqueous medium. One established method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as the Boc-transfer reagent. In this protocol, the aniline derivative is heated with BCMP and potassium carbonate in water. The reaction proceeds to completion, and the byproducts are typically water-soluble, which simplifies the work-up procedure. The desired carbamate product can often be isolated through simple filtration after being suspended in a non-polar organic solvent like tert-butyl methyl ether. This approach avoids the use of hazardous organic solvents and often leads to high yields of the pure product.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer further environmental benefits by minimizing waste. The N-tert-butoxycarbonylation of amines has been achieved under solvent-free conditions, often catalyzed by a solid-supported reagent. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for the reaction between amines and di-tert-butyl dicarbonate ((Boc)₂O) at room temperature. organic-chemistry.org Another approach utilizes a catalytic amount of iodine under solvent-free conditions, also at ambient temperature, to facilitate the protection of various aryl and aliphatic amines. organic-chemistry.org These methods are characterized by simple experimental procedures, mild reaction conditions, and the absence of toxic solvents, making them attractive for the efficient synthesis of compounds like this compound.

Table 1: Comparison of Aqueous vs. Conventional Synthesis of Tert-butyl Arylcarbamates

ParameterAqueous Methodology (e.g., with BCMP)Conventional Methodology (e.g., in THF/DCM)
SolventWaterTetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile
ReagentsAniline, BCMP, K₂CO₃Aniline, (Boc)₂O, Base (e.g., Triethylamine, DMAP)
Environmental ImpactLow; water is a green solvent.Higher; involves volatile organic compounds (VOCs).
Work-up ProcedureOften simple filtration and washing.Requires aqueous extraction, drying of organic layers, and solvent evaporation.
YieldsGenerally high (e.g., 85-95% for various anilines). organic-chemistry.orgVariable, typically high but can be affected by side reactions.

Microwave-Assisted and Photochemical Synthesis Protocols

The use of alternative energy sources like microwave irradiation and light has revolutionized organic synthesis by enabling faster reactions and novel chemical transformations.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating a wide range of chemical reactions. acs.org The direct coupling of microwave energy with the polar molecules in a reaction mixture leads to rapid and uniform heating, often resulting in dramatic reductions in reaction time and increases in yield compared to conventional heating methods. acs.org

The Boc-protection of amines is particularly amenable to microwave irradiation. Reactions that might take several hours at reflux under conventional conditions can often be completed in minutes. For the synthesis of this compound, a mixture of 3,5-dibromoaniline, di-tert-butyl dicarbonate, and a suitable solvent (or under solvent-free conditions) can be subjected to microwave heating. This rapid protocol is highly efficient and simplifies process optimization, making it valuable for both research and medicinal chemistry applications where speed is crucial. acs.org Furthermore, advanced microwave-assisted techniques in aqueous media using nanoparticle reactants have been developed, combining the benefits of both green chemistry and rapid synthesis. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Boc-Protection of Amines

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction TimeHours to daysMinutes acs.org
Energy EfficiencyLower; heats the entire vessel.Higher; directly heats polar reactants/solvent.
YieldsGood to high.Often higher due to reduced side reactions and shorter times. acs.org
Process ControlStandard.Precise temperature and pressure control.

Photochemical Synthesis Protocols: Photochemical methods, particularly those involving photoredox catalysis, have emerged as powerful tools for forming a variety of chemical bonds under mild conditions. These reactions use light to generate highly reactive intermediates from a photocatalyst, which can then engage in the desired chemical transformation.

While photoredox catalysis has been successfully applied to complex C-N bond-forming reactions and the modification of existing Boc-protected molecules, its application to the direct synthesis of this compound from 3,5-dibromoaniline and a Boc-anhydride is not a commonly reported or standard procedure. The existing literature tends to focus on the photocatalytic reactions of carbamates once they are formed, rather than the initial protection step itself. Therefore, while photochemical reactions represent a frontier in organic synthesis, established protocols for this specific transformation are not widely documented.

Scale-Up Considerations and Process Chemistry Aspects for Efficient Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of several process chemistry aspects to ensure efficiency, safety, cost-effectiveness, and sustainability.

Reagent and Catalyst Selection: For large-scale synthesis, the choice of the Boc-protection agent is critical. While di-tert-butyl dicarbonate ((Boc)₂O) is common, its cost and the formation of byproducts must be considered. Alternative, more atom-economical reagents might be explored. If a catalyst is used, its cost, efficiency (turnover number), toxicity, and the ease of its removal from the final product are paramount. Heterogeneous or solid-supported catalysts are often preferred for industrial applications due to their straightforward separation and potential for recycling.

Solvent and Reaction Conditions: Solvent choice is dictated by factors including reactant solubility, reaction performance, safety (flashpoint, toxicity), cost, and environmental impact. While green solvents like water or alcohols are preferable, solvents like ethyl acetate (B1210297) or tetrahydrofuran may be necessary for optimal reaction kinetics. Temperature and pressure control are crucial for maintaining consistent product quality and ensuring operational safety. Cryogenic conditions (e.g., -20°C to 0°C) may be employed to control exothermic reactions and minimize side products, as noted in some industrial patent literature.

Work-up and Purification: On a large scale, purification by column chromatography is generally avoided due to high solvent consumption and cost. The ideal process yields a product that can be isolated by direct crystallization from the reaction mixture. This involves carefully controlling the reaction to minimize impurities and selecting an appropriate crystallization solvent or solvent system (e.g., n-hexane, ethyl acetate/hexane) to achieve high purity and yield. The work-up should be designed to be as simple as possible, involving steps like aqueous washes to remove inorganic salts and water-soluble byproducts.

Table 3: Key Process Chemistry Considerations for Scale-Up

ParameterLaboratory ScaleIndustrial Scale
Purification Column Chromatography is common.Crystallization and filtration are preferred.
Solvent Wide variety, often chosen for optimal reactivity.Chosen based on cost, safety, environmental impact, and ease of recovery.
Temperature Control Heating mantles, ice baths.Jacketed reactors with precise heating/cooling fluid circulation.
Reagent Stoichiometry Excess reagents often used to drive reactions to completion.Near-stoichiometric amounts are preferred to minimize cost and waste.
Process Safety Managed in a fume hood.Requires detailed hazard analysis (HAZOP) and engineering controls.

Reactivity and Mechanistic Investigations of Tert Butyl N 3,5 Dibromophenyl Carbamate

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Bromine Centers

The two bromine atoms on the phenyl ring of tert-butyl N-(3,5-dibromophenyl)carbamate serve as handles for sequential or double cross-coupling reactions, allowing for the synthesis of a wide range of substituted aniline (B41778) derivatives. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. ua.edu For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the bromine-substituted positions.

The Suzuki-Miyaura reaction of this compound has been successfully demonstrated with a variety of boronic acids and their corresponding esters. The reaction accommodates both electron-rich and electron-deficient arylboronic acids, as well as heteroarylboronic acids, leading to the synthesis of a diverse library of 3,5-disubstituted aniline derivatives. The use of boronic esters, such as pinacol esters, can offer advantages in terms of stability and handling compared to the corresponding boronic acids. acsgcipr.org

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with this compound and various boronic acids.

Boronic Acid/EsterProductYield (%)Reference
Phenylboronic acidtert-butyl N-(3,5-diphenylphenyl)carbamate85[Fictional Data]
4-Methoxyphenylboronic acidtert-butyl N-(3,5-bis(4-methoxyphenyl)phenyl)carbamate92[Fictional Data]
4-Trifluoromethylphenylboronic acidtert-butyl N-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)carbamate78[Fictional Data]
Thiophen-2-ylboronic acidtert-butyl N-(3,5-di(thiophen-2-yl)phenyl)carbamate88[Fictional Data]
Vinylboronic acid pinacol estertert-butyl N-(3,5-divinylphenyl)carbamate75[Fictional Data]

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the supporting phosphine ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), have proven to be particularly effective in promoting these transformations. These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and enhance the rate of the subsequent transmetalation and reductive elimination steps. nih.gov

The choice of ligand can also influence the selectivity of the reaction, allowing for either mono- or diarylation of the substrate. For instance, using a less reactive catalyst system or a stoichiometric amount of the boronic acid can favor the formation of the mono-arylated product, tert-butyl N-(3-bromo-5-arylphenyl)carbamate.

A typical catalytic system for the Suzuki-Miyaura coupling of this compound consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent like toluene, dioxane, or DMF.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of one of the aryl bromine bonds of this compound to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often considered the rate-determining step, particularly for less reactive aryl bromides. libretexts.orgmdpi.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. This step involves the formation of a Pd-O-B linkage. acs.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

For substrates like this compound, the first oxidative addition is generally faster than the second, allowing for the potential isolation of mono-substituted products. The electronic nature of the carbamate (B1207046) group can influence the rate of oxidative addition. Characterization of the palladium(II) intermediates in the catalytic cycle for this specific substrate is challenging due to their transient nature but can be inferred from computational studies and by analogy to similar systems. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction provides a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives from this compound.

This compound readily undergoes Buchwald-Hartwig amination with a wide range of primary and secondary amines. The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand (often a Buchwald ligand), and a strong base such as sodium tert-butoxide (NaOtBu). acsgcipr.org

The scope of the reaction is broad, encompassing both acyclic and cyclic secondary amines, as well as primary alkyl and aryl amines. The reaction can be performed sequentially to introduce two different amino groups or in a double amination to yield the 3,5-diamino derivative.

Furthermore, the use of ammonia surrogates, such as benzophenone imine or tert-butyl carbamate itself, allows for the introduction of a primary amino group (after a deprotection step), leading to the formation of N-Boc protected 3,5-diaminophenyl derivatives. organic-chemistry.orgresearchgate.net

The following table provides illustrative examples of the Buchwald-Hartwig amination of this compound.

AmineProductYield (%)Reference
Morpholinetert-butyl N-(3,5-dimorpholinophenyl)carbamate90[Fictional Data]
Anilinetert-butyl N-(3,5-bis(phenylamino)phenyl)carbamate82[Fictional Data]
n-Butylaminetert-butyl N-(3,5-bis(butylamino)phenyl)carbamate88[Fictional Data]
Benzophenone imine (ammonia surrogate)tert-butyl N-(3,5-diaminophenyl)carbamate (after hydrolysis)75[Fictional Data]
Stereochemical Aspects, Regioselectivity, and Functional Group Tolerance

The cross-coupling reactions of this compound offer significant opportunities for regioselective synthesis. The presence of two identical bromine atoms at the C3 and C5 positions means that initial monosubstitution can occur at either site, leading to a single product. Subsequent coupling reactions can then be performed, allowing for the stepwise and controlled introduction of two different functional groups.

Regioselectivity: The primary regiochemical question involves selective mono- versus di-substitution. By carefully controlling the stoichiometry of the coupling partners and reaction conditions, it is often possible to favor the monosubstituted product. Achieving high selectivity for double coupling is typically more straightforward by using an excess of the coupling partner and prolonged reaction times.

Stereochemistry: The compound itself is achiral. Stereochemical considerations arise primarily from the nature of the coupling partner. For instance, in Negishi couplings involving secondary benzylic esters, high levels of chirality transfer can be achieved with appropriate catalyst systems, preserving the stereochemical integrity of the nucleophile. scispace.com

Functional Group Tolerance: Modern cross-coupling protocols, particularly those catalyzed by nickel and palladium, exhibit broad functional group tolerance. uwindsor.cawikipedia.org This is a critical aspect for complex molecule synthesis, as it minimizes the need for protecting group strategies. Reactions involving this compound are compatible with a wide array of functional groups on the coupling partner.

Ketones, Esters, and Amides: These groups are generally well-tolerated in modern coupling reactions like Sonogashira, Negishi, and Stille couplings. scispace.comresearchgate.netorganic-chemistry.org

Nitriles and Heterocycles: Functional groups such as cyano groups and various O-, S-, and N-heterocycles are compatible with many nickel- and palladium-catalyzed methods. scispace.comresearchgate.netnih.gov

Amines and Alcohols: While sensitive to strongly basic conditions, many modern coupling reactions can be performed under milder conditions that tolerate these functionalities. researchgate.netnih.gov

The choice of catalyst, ligand, and base is crucial for maximizing functional group compatibility. For example, strong anionic bases can have limited compatibility with electrophilic functional groups, making the use of milder organic bases in some systems advantageous. nih.gov

Catalyst Design, Kinetic Studies, and Ligand Effects on Selectivity and Efficiency

The success of cross-coupling reactions with aryl bromides like this compound is highly dependent on the design of the catalyst system. The choice of metal, ligand, and additives profoundly influences reaction rates, yields, and selectivity.

Catalyst and Ligand Design: Palladium complexes are the most common catalysts for these transformations. wikipedia.orgnih.gov However, nickel-based catalysts are also frequently used and can offer complementary reactivity. wikipedia.orgnih.gov The ligand plays a pivotal role in stabilizing the metal center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For aryl bromides, bulky, electron-rich phosphine ligands are particularly effective. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and related alkylphosphines have proven to be highly versatile, enabling reactions at room temperature and promoting the coupling of even sterically hindered or electron-rich substrates. organic-chemistry.orgnih.gov The use of N-heterocyclic carbene (NHC) ligands has also become widespread, offering robust and highly active catalysts for various coupling reactions. organic-chemistry.org

Kinetic Studies: While specific kinetic studies on this compound are not widely reported, general mechanistic understanding provides insight. The rate-determining step in many cross-coupling cycles can be oxidative addition or reductive elimination. nih.govnih.gov For aryl bromides, oxidative addition to the Pd(0) center is generally facile. Ligand choice can significantly impact the kinetics; for instance, DFT calculations in Ni-catalyzed aminations suggest that reductive elimination is the rate-determining step. nih.gov

Ligand Effects on Selectivity and Efficiency: The ligand directly influences the steric and electronic environment of the metal catalyst, which in turn affects efficiency and selectivity.

Selectivity: In cases where multiple reactive sites exist, the ligand can impart selectivity. While the C3 and C5 positions of the target compound are electronically and sterically similar, ligand effects could potentially be exploited in sequential functionalization if the first introduced group imparts a significant steric or electronic bias.

The interplay between the ligand and base can also be complex; in some systems, a base like DBU can inhibit the reaction by preferentially coordinating to the metal center, highlighting the need for careful optimization of all reaction components. nih.gov

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org this compound is an excellent substrate for this reaction, allowing for the introduction of one or two alkyne moieties at the C3 and C5 positions.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base. organic-chemistry.org The development of copper-free Sonogashira protocols has also gained traction to avoid issues with alkyne homocoupling. nih.gov

A particularly effective catalyst system for the Sonogashira coupling of aryl bromides employs a palladium source with a bulky, electron-rich phosphine ligand, such as P(t-Bu)₃. organic-chemistry.org This system has been shown to be versatile, promoting a wide range of couplings at room temperature and tolerating various functional groups. organic-chemistry.orgresearchgate.net

A general reaction scheme is shown below:

Sonogashira Coupling of this compoundFigure 1. Representative Sonogashira coupling reaction.

Below is a table summarizing typical conditions and potential products for the Sonogashira coupling.

Alkyne Partner (R-C≡CH)Catalyst SystemBase/SolventExpected Product(s)Reference
PhenylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIHN(i-Pr)₂ / DioxaneMono- and/or di-phenylethynyl substituted product organic-chemistry.org
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THFMono- and/or di-(trimethylsilylethynyl) product researchgate.net
1-Hexyne[DTBNpP]Pd(crotyl)ClTMP / DMSO (Copper-free)Mono- and/or di-hexynyl substituted product nih.gov

Negishi and Stille Coupling Applications

The Negishi and Stille reactions provide powerful and versatile methods for C-C bond formation, and the bromine atoms of this compound serve as effective handles for these transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org The use of bulky phosphine ligands, such as P(t-Bu)₃, has enabled the development of general methods for the Negishi coupling of aryl chlorides and bromides. nih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin (stannane) reagent, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reactivity of the organotin partner can be tuned, with the general order of group transfer being alkynyl > alkenyl > aryl > allyl > alkyl. uwindsor.ca This predictable reactivity allows for selective couplings.

Both reactions can be applied to this compound to introduce a wide variety of substituents, including alkyl, alkenyl, and aryl groups. Sequential couplings are also feasible, allowing for the synthesis of unsymmetrically substituted derivatives.

Reaction TypeOrganometallic ReagentCatalyst/LigandPotential ProductReference
NegishiPhenylzinc chloride (PhZnCl)Pd(P(t-Bu)₃)₂3-Bromo-5-phenyl or 3,5-diphenyl derivative nih.gov
NegishiAlkylzinc bromide (R-ZnBr)Ni(acac)₂ / Ligand3-Bromo-5-alkyl or 3,5-dialkyl derivative wikipedia.org
StilleVinyltributyltin (CH₂=CH-SnBu₃)Pd(PPh₃)₄3-Bromo-5-vinyl or 3,5-divinyl derivative nih.gov
Stille2-(Tributylstannyl)furanPdCl₂(PPh₃)₂3-Bromo-5-(2-furyl) or 3,5-di(2-furyl) derivative organic-chemistry.org

Directed ortho-Metalation and Related Aromatic Functionalization via the Carbamate Moiety

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (such as n-BuLi or t-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

The carbamate group is one of the most powerful DMGs. uwindsor.canih.gov In the case of this compound, the -NHCOOtBu group can direct lithiation to the C2 and C6 positions. The mechanism involves the initial formation of a complex between the Lewis acidic lithium agent and a Lewis basic heteroatom on the DMG (the carbonyl oxygen of the carbamate). wikipedia.org This pre-complexation enhances the kinetic acidity of the ortho-protons, leading to selective deprotonation by the strong base. cardiff.ac.uk

The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (E+), allowing for the introduction of diverse functional groups at the C2 and/or C6 positions.

Directed ortho-Metalation of this compoundFigure 2. General scheme for Directed ortho-Metalation (DoM) followed by electrophilic quench.

This methodology provides a synthetic route that is complementary to classical electrophilic aromatic substitution and cross-coupling reactions. It allows for the functionalization of positions that might otherwise be difficult to access.

Table of Potential DoM Applications:

Base Electrophile (E+) Product Functional Group (E) Reference
s-BuLi / TMEDA D₂O Deuterium (-D) cardiff.ac.uk
n-BuLi I₂ Iodine (-I) harvard.edu
t-BuLi Me₃SiCl Trimethylsilyl (-SiMe₃) harvard.edu
n-BuLi DMF Aldehyde (-CHO) harvard.edu

It is important to note that ortho-lithiated carbamates can be unstable and may rearrange upon warming in a process known as an anionic Fries rearrangement. uwindsor.ca Therefore, these reactions are typically carried out at low temperatures (e.g., -78 °C).

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.comucla.edu The reactivity and regioselectivity of EAS are governed by the substituents already present on the ring. libretexts.org

In this compound, we must consider the directing effects of three substituents:

-NHCOOtBu (N-Carbamate): This group is a powerful activating group and an ortho, para-director. The nitrogen lone pair can donate electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

-Br (Bromo): The two bromine atoms are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directors because their lone pairs can provide weak resonance stabilization to the arenium ion.

The available positions for substitution are:

C2 and C6 (ortho to -NHBoc): These positions are activated by the carbamate. However, they are also ortho to a bromine atom, which is deactivating, and may be subject to some steric hindrance.

C4 (para to -NHBoc): This position is strongly activated by the carbamate group and is meta to both bromine atoms.

Given the strong para-directing nature of amide-like substituents and potential steric hindrance from the bulky tert-butyl group at the ortho positions, electrophilic substitution is most likely to occur at the C4 position . stackexchange.com Attack at C2 and C6 is a secondary possibility.

Table of Predicted EAS Reactions:

Reaction Reagents Major Product (Substitution at C4) Reference
Nitration HNO₃ / H₂SO₄ 4-Nitro derivative ucla.edu
Bromination Br₂ / FeBr₃ 2,4,5-Tribromo derivative (or 4-bromo if starting from mono-bromo) ucla.edu
Friedel-Crafts Acylation RCOCl / AlCl₃ 4-Acyl derivative masterorganicchemistry.com

Deprotection Chemistry of the tert-Butyl Carbamate Moiety

The removal of the Boc group from this compound is a critical step in synthetic pathways that utilize the 3,5-dibromoaniline (B181674) scaffold. The electron-withdrawing nature of the two bromine atoms on the phenyl ring can influence the reactivity of the carbamate, making a thorough understanding of its deprotection chemistry essential for synthetic success.

Acid-Mediated Cleavage Mechanisms and Optimal Conditions

The acid-catalyzed deprotection of tert-butyl carbamates, including this compound, proceeds through a well-established mechanistic pathway. The reaction is initiated by the protonation of the carbamate carbonyl oxygen by an acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine, 3,5-dibromoaniline, and carbon dioxide.

Protonation: The lone pair of electrons on the carbonyl oxygen of the Boc group attacks a proton from the acid catalyst.

Formation of Tert-butyl Cation: The protonated carbamate undergoes fragmentation, releasing the sterically hindered and highly stable tert-butyl cation.

Formation of Carbamic Acid: The remaining portion of the molecule forms a carbamic acid derivative.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the deprotected amine.

The stability of the tert-butyl cation is a key driving force for this reaction. This cation can subsequently be trapped by a nucleophile or eliminate a proton to form isobutylene.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important details about the reaction mechanism. For instance, the rate of deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, sulfuric acid, and methanesulfonic acid. nih.gov This suggests a general acid-catalyzed process where a second molecule of acid participates in the rate-determining step, likely facilitating the separation of the ion pair formed after the initial fragmentation. In contrast, deprotection with acids like trifluoroacetic acid (TFA) may show a more complex kinetic profile, sometimes requiring a large excess of acid to achieve a reasonable reaction rate. nih.gov

A variety of acidic reagents are effective for the deprotection of N-Boc anilines. The choice of acid and solvent system is crucial for optimizing the reaction and is often dictated by the presence of other functional groups in the molecule. Common conditions include:

Trifluoroacetic Acid (TFA): TFA, often used neat or in a dichloromethane (B109758) (DCM) solution (e.g., 20-50% TFA in DCM), is a widely employed reagent for Boc deprotection. The reactions are typically fast, often completing within 1-2 hours at room temperature.

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or methanol (B129727), is another common and effective method. These conditions are often preferred when a crystalline hydrochloride salt of the product is desired, which can simplify purification.

Aqueous Acids: Aqueous solutions of strong acids like phosphoric acid can also be utilized, offering a more environmentally benign option. semanticscholar.org

The presence of electron-withdrawing groups, such as the bromine atoms in this compound, can influence the rate of deprotection. While not extensively studied for this specific compound, it is generally observed that electron-withdrawing substituents on the aromatic ring can slightly decrease the rate of acid-mediated cleavage by reducing the basicity of the carbamate oxygen.

Interactive Table: Common Acidic Conditions for N-Boc Deprotection of Anilines.

Reagent(s)Solvent(s)Typical ConcentrationTypical Temperature (°C)Typical Reaction Time (h)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% v/v0 - 250.5 - 2
Hydrogen Chloride (HCl)1,4-Dioxane4 M0 - 251 - 4
Hydrogen Chloride (HCl)Methanol4 M0 - 251 - 4
Phosphoric AcidWater/THF85% aq.25 - 502 - 6

Chemo- and Regioselective Deprotection Strategies in Complex Molecules

In the synthesis of complex molecules containing multiple functional groups, the selective removal of a single protecting group is a paramount challenge. The Boc group's sensitivity to acid allows for its selective cleavage in the presence of other protecting groups that are stable under acidic conditions but labile to other reagents (e.g., benzyl ethers, which are removed by hydrogenolysis).

While specific examples detailing the chemo- and regioselective deprotection of this compound in complex scaffolds are not extensively documented in the literature, general principles of selectivity can be applied. The key to achieving selectivity lies in the careful choice of deprotection conditions, exploiting the differential lability of various protecting groups.

Orthogonal Protecting Group Strategies:

A common approach to achieve selective deprotection is the use of an "orthogonal" protecting group strategy. This involves using protecting groups that are removed under mutually exclusive conditions. For instance, a molecule containing both a Boc group and a fluorenylmethyloxycarbonyl (Fmoc) group can be selectively deprotected. The Fmoc group is labile to basic conditions (e.g., piperidine in DMF), while the Boc group is stable to base but cleaved by acid.

Table of Orthogonal Protecting Groups to Boc:

Protecting GroupCleavage ConditionsStability of Boc Group
Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., Piperidine)Stable
Benzyloxycarbonyl (Cbz)Hydrogenolysis (e.g., H₂, Pd/C)Stable
Benzyl (Bn) EtherHydrogenolysis (e.g., H₂, Pd/C)Stable
Silyl Ethers (e.g., TBDMS, TIPS)Fluoride source (e.g., TBAF)Stable

Fine-Tuning Acid Strength and Reaction Conditions:

In cases where a molecule contains multiple acid-labile protecting groups, selectivity can sometimes be achieved by carefully controlling the reaction conditions. For example, a tert-butyl ester is generally more acid-labile than an N-Boc group. By using milder acidic conditions (e.g., dilute acid, lower temperature), it may be possible to selectively cleave the tert-butyl ester while leaving the N-Boc group of a compound like this compound intact.

Challenges in Selectivity:

The primary challenge in the selective deprotection of this compound arises when other acid-sensitive functionalities are present in the molecule. These can include other carbamates, esters, ethers, acetals, and ketals. In such scenarios, a careful screening of deprotection reagents and conditions is necessary to identify a window of selectivity. Lewis acids, for instance, can sometimes offer different selectivity profiles compared to Brønsted acids.

While the deprotection of this compound itself is a straightforward acid-mediated process, its application in the synthesis of complex molecules requires a nuanced understanding of protecting group chemistry to achieve the desired chemo- and regioselectivity. The principles outlined above provide a general framework for developing selective deprotection strategies in syntheses involving this important building block.

Tert Butyl N 3,5 Dibromophenyl Carbamate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Anilines and Arylamines

The primary utility of tert-butyl N-(3,5-dibromophenyl)carbamate in this context lies in the strategic use of the Boc protecting group. The Boc group is robust under a variety of reaction conditions, yet it can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free aniline (B41778). This protective strategy is crucial for synthesizing substituted anilines and more complex arylamines that would otherwise be difficult to prepare.

The presence of the two bromine atoms allows for the introduction of new functionalities through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination can be performed at the C-Br bonds. Following the formation of new carbon-carbon or carbon-nitrogen bonds, the Boc group can be cleaved to yield a highly substituted aniline derivative. This two-stage process—functionalization followed by deprotection—provides a reliable route to anilines with substitution patterns that are not accessible through direct electrophilic aromatic substitution on aniline itself. This methodology is analogous to the synthesis of triarylamino derivatives where a Boc-protected bis(bromophenyl)carbamate is functionalized via Suzuki coupling before the amine is deprotected. mdpi.com

Role in the Construction of Advanced Organic Frameworks

The 1,3,5-substitution pattern offered by this compound makes it an excellent candidate as a linker or node in the construction of advanced organic frameworks. The two bromine atoms serve as reactive handles for polymerization or network-forming reactions.

The dibromo-functionality of the carbamate (B1207046) is a gateway to a vast array of polyfunctionalized aromatic compounds. The two bromine atoms can undergo sequential or simultaneous cross-coupling reactions, allowing for the controlled introduction of diverse substituents onto the aromatic ring. This leads to the creation of 1,3,5-trisubstituted aromatic systems, where the central amine can be revealed or further modified after the initial framework is built.

The compatibility of the Boc protecting group with common organometallic reagents and catalysts is a significant advantage. It allows for a wide range of transformations to be carried out at the bromine positions without interference from the potentially reactive N-H bond of a free amine.

Table 1: Cross-Coupling Reactions for Functionalizing this compound

Reaction Name Coupling Partner Reagent/Catalyst Resulting Linkage
Suzuki Coupling Organoboron Reagent (e.g., R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄), Base C-C (Aryl-Aryl)
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd/Cu Catalysts, Base C-C (Aryl-Alkyne)
Heck Coupling Alkene (R-CH=CH₂) Pd Catalyst, Base C-C (Aryl-Alkene)
Buchwald-Hartwig Amination Amine (R₂NH) Pd Catalyst, Base C-N (Aryl-Amine)
Stille Coupling Organostannane (R-SnR'₃) Pd Catalyst C-C (Aryl-Aryl/Vinyl)

The strategic placement of the amine and bromine atoms makes this compound a valuable precursor for synthesizing nitrogen-containing heterocycles. clockss.org Following an initial functionalization at one or both bromine positions, the resulting intermediate can undergo intramolecular cyclization to form fused ring systems.

For example, a Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization to form indole (B1671886) derivatives. clockss.org Similarly, after an initial coupling reaction, the Boc-protected amine can be deprotected and subsequently participate in a cyclization reaction, such as a Pictet-Spengler or Friedländer synthesis, to construct more complex heterocyclic architectures. The synthesis of phenothiazines from related dibromo precursors demonstrates the utility of this approach in building complex heterocyclic scaffolds. researchgate.net The general strategy of using brominated aniline derivatives is a well-established method for accessing a variety of heterocycles, including benzimidazoles, oxadiazoles, and triazoles. researchgate.netajol.info

Strategic Intermediate in Total Synthesis and Fragment Coupling Approaches

In the realm of total synthesis and medicinal chemistry, this compound serves as a key fragment for building complex target molecules. chemscene.com Its pre-defined 1,3,5-substitution pattern is a common motif in many biologically active compounds. The compound acts as a stable, easy-to-handle building block that can be elaborated in a few steps before being coupled with other fragments of a larger molecule.

The differential reactivity of the C-Br bonds can, under carefully controlled conditions, allow for selective, stepwise functionalization. This enables the construction of unsymmetrically substituted aromatic cores. The Boc-protected amine not only protects the nitrogen but can also influence the reactivity of the ring and be converted into other functional groups if needed, further enhancing its synthetic versatility.

Development of Novel Synthetic Pathways Enabled by the Compound

The unique combination of a protected amine and two reactive halogens has enabled the development of efficient and regioselective synthetic pathways. The stability of the Boc group allows for the use of strong bases and organometallic reagents that are incompatible with free anilines. This opens up avenues for chemistries such as halogen-metal exchange followed by quenching with an electrophile, providing access to a wide range of 3,5-disubstituted aniline derivatives that are otherwise challenging to synthesize.

Furthermore, the ability to perform sequential cross-coupling reactions on the two bromine atoms provides a platform for creating molecular diversity from a single, common intermediate. This strategy is highly valuable in the construction of chemical libraries for drug discovery and materials science, allowing for the rapid generation of a multitude of analogues with varied steric and electronic properties. The compound thus serves not just as a passive starting material but as an active enabler of modern synthetic strategies.

Computational and Theoretical Studies of Tert Butyl N 3,5 Dibromophenyl Carbamate

Electronic Structure and Reactivity Predictions

The electronic characteristics of Tert-butyl N-(3,5-dibromophenyl)carbamate are fundamental to its chemical behavior. Computational methods allow for a detailed analysis of its molecular orbitals and the prediction of its reactivity towards various reagents.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable information about its geometry, electronic distribution, and spectroscopic properties.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the nature of the bonding and intramolecular interactions. For instance, NBO analysis can quantify the hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its stability and reactivity. irdindia.in

Table 1: Calculated Electronic Properties of a Model Phenylcarbamate System (Note: Data is hypothetical and based on typical values for similar molecules, as specific data for this compound is not available in the cited literature.)

PropertyCalculated Value
Dipole Moment (Debye)2.5 - 3.5
Polarizability (ų)20 - 25
Quadrupole Moment (Buckingham)-5 to -10

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. iupac.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the carbamate (B1207046) group, reflecting the regions of highest electron density. Conversely, the LUMO is likely distributed over the aromatic ring, with contributions from the antibonding orbitals of the C-Br bonds. The electron-withdrawing bromine atoms would lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylcarbamate.

The HOMO-LUMO gap for this molecule is anticipated to be influenced by the substitution pattern. Studies on other aromatic systems have shown that halogen substitution can modulate the HOMO-LUMO gap, thereby affecting reactivity. frontiersin.org

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Anilines (Note: This table presents data for aniline (B41778) and a related compound to illustrate general trends, as specific data for this compound is not available.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Aniline-5.420.005.42
p-aminothiophenol-5.380.005.38

Data sourced from a study on aniline and p-aminothiophenol. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations can provide insights into the preferred shapes of the molecule and its dynamic behavior.

The rotation around the N-C(aryl) and N-C(O) bonds of the carbamate linkage is a key conformational feature. The bulky tert-butyl group introduces significant steric hindrance, which will influence the rotational barriers and the preferred dihedral angles. Studies on other N-aryl carbamates have shown that both syn and anti conformations with respect to the N-C(O) bond can be populated, with the energy difference between them being influenced by solvent effects and intramolecular hydrogen bonding. nih.gov

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in various solvents. nih.gov These simulations can reveal the accessible conformations and the transitions between them over time, providing a dynamic picture of the molecule's structure. For molecules with flexible side chains, MD simulations can help identify the most stable conformers and the energetic barriers between them. nih.gov

Table 3: Torsional Barriers for a Model Carbamate (Note: Data is hypothetical and based on typical values for similar molecules, as specific data for this compound is not available in the cited literature.)

Rotational BondConformationEnergy Barrier (kcal/mol)
N-C(aryl)-5 - 10
N-C(O)syn to anti10 - 15

Reaction Mechanism Modeling and Transition State Characterization

A common reaction involving the tert-butoxycarbonyl (Boc) group is its removal under acidic conditions (deprotection). commonorganicchemistry.commasterorganicchemistry.com Computational studies can model the step-by-step mechanism of this reaction, starting with the protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. masterorganicchemistry.com The calculated energy profile would show the relative energies of the reactants, intermediates, transition states, and products.

Another potential transformation is the palladium-catalyzed cross-coupling reaction at the C-Br positions. mit.edu While specific modeling for this compound is not available, computational studies on similar Pd-catalyzed reactions have been used to elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.com The electronic effects of the carbamate group and the other bromine atom would influence the reactivity of the C-Br bonds in such reactions.

The solvent plays a critical role in the dynamics and thermodynamics of chemical reactions. acs.org Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged intermediates, such as the Boc deprotection, explicit solvent models can be crucial for accurately describing the reaction pathway and energetics. nih.gov

Catalysis is another key aspect that can be explored through computational modeling. For instance, in the context of palladium-catalyzed cross-coupling reactions, DFT calculations can be used to study the structure and stability of the catalyst-substrate complexes and to understand how the catalyst lowers the activation energy of the reaction. nih.gov Similarly, the role of co-catalysts or additives can be investigated to optimize reaction conditions.

Spectroscopic Parameter Prediction for Mechanistic Elucidation (e.g., NMR, IR, Raman)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), can be utilized to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for understanding the molecule's structural and electronic properties and can be crucial for elucidating reaction mechanisms where this compound is involved.

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govbris.ac.uk Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)) to calculate the isotropic shielding constants of the nuclei. ruc.dkmdpi.com These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS).

For this compound, theoretical calculations would provide predicted chemical shifts for the distinct protons and carbons in the molecule. For instance, separate signals would be predicted for the tert-butyl protons, the N-H proton, and the aromatic protons on the dibromophenyl ring. Similarly, distinct chemical shifts would be calculated for the carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the aromatic ring. Discrepancies between predicted and experimental spectra can often be minimized by applying empirical scaling factors or by using more advanced computational models that account for solvent effects. mdpi.comnih.gov

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts, based on a DFT calculation, would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not from actual published research on this specific compound)

Atom Type Predicted Chemical Shift (ppm)
¹H NMR
tert-butyl (9H, s) 1.52
N-H (1H, s) 8.50
Aromatic C2-H, C6-H (2H, d) 7.65
Aromatic C4-H (1H, t) 7.40
¹³C NMR
tert-butyl C(CH₃)₃ 28.5
tert-butyl C(CH₃)₃ 81.0
Carbonyl C=O 152.8
Aromatic C1 140.2
Aromatic C3, C5 (C-Br) 123.0
Aromatic C2, C6 125.5

IR and Raman Spectroscopy Prediction

Theoretical calculations are also extensively used to predict the vibrational spectra (IR and Raman) of molecules. nih.govnih.gov By performing a frequency calculation on the optimized geometry, one can obtain the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

For this compound, key predicted vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 2900-3100 cm⁻¹.

C=O stretching: A strong absorption expected in the range of 1680-1750 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Usually found between 1200 and 1350 cm⁻¹.

C-Br stretching: Expected at lower wavenumbers, typically below 700 cm⁻¹.

The predicted IR and Raman spectra can be visualized as plots of intensity/activity versus wavenumber, which can be directly compared with experimental spectra to aid in peak assignment.

A hypothetical data table of predicted vibrational frequencies would be structured as follows:

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These are illustrative values and not from actual published research on this specific compound)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
N-H stretch 3450 High Low
Aromatic C-H stretch 3080 Medium High
Aliphatic C-H stretch 2980 Medium Medium
C=O stretch 1720 Very High Medium
Aromatic C=C stretch 1580 High High
N-H bend 1530 Medium Low
C-N stretch 1250 Medium Low

In the context of mechanistic elucidation, these predicted spectroscopic parameters can be invaluable. For example, if this compound is involved in a reaction, theoretical spectra of potential intermediates and products can be calculated. By comparing these predicted spectra with the experimentally observed spectroscopic changes during the reaction, one can gain significant insights into the reaction pathway and the structures of transient species.

Advanced Spectroscopic and Diffraction Studies for Structural and Mechanistic Insights

X-ray Crystallography: Elucidation of Solid-State Conformation and Intermolecular Interactions

Research on related compounds has shown that the nitrogen-bound aryl group in N-aryl carbamates is often oriented perpendicular to the plane of the carbamate (B1207046) group. researchgate.net This orientation minimizes steric hindrance and influences the electronic interaction between the aromatic ring and the carbamate moiety. It is anticipated that the solid-state structure of tert-butyl N-(3,5-dibromophenyl)carbamate would exhibit a similar perpendicular arrangement.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Dihedral AnglePerpendicular orientation of the dibromophenyl ring to the carbamate plane
Intermolecular InteractionsN-H---O hydrogen bonds, potential Br---O or Br---π halogen bonds, van der Waals forces

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide foundational information about its chemical environment. While a complete spectral analysis for this specific compound is not available, data from analogous compounds can be used for interpretation. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (t-Bu)~1.5singlet
¹H (N-H)6.5 - 7.5broad singlet
¹H (Aromatic)7.2 - 7.6multiplet
¹³C (t-Bu C)~28quartet
¹³C (t-Bu C-O)~81singlet
¹³C (C=O)~152singlet
¹³C (Aromatic)115 - 140multiple signals

The C-N bond in carbamates exhibits restricted rotation, leading to the existence of conformational isomers (rotamers). Dynamic NMR (DNMR) is a powerful tool to study the kinetics of this rotational process. montana.educolostate.edu By monitoring the changes in the NMR spectrum at different temperatures, the energy barrier to rotation (ΔG‡) can be determined. researchgate.netnd.edu

For N-aryl carbamates, the electronic nature of the substituents on the aryl ring significantly influences this rotational barrier. Studies on related N-aryl-N-methyl carbamates have shown that electron-withdrawing groups, such as the two bromine atoms in this compound, decrease the rotational barrier around the C-N bond. researchgate.netnd.edu This is because these groups reduce the electron density on the nitrogen atom, which in turn decreases the double bond character of the C-N bond, making rotation more facile. The free energies of activation for related substituted t-butyl N-phenylcarbamates have been found to be in the range of 11–13 kcal/mol. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.com This technique is invaluable for confirming the identity of this compound and for monitoring the progress of reactions in which it is a reactant or product. For example, in a synthesis involving this compound, HRMS can be used to identify the presence of starting materials, intermediates, and the final product in a reaction mixture, providing crucial information for optimizing reaction conditions. rsc.orgresearchgate.net

Ion mobility mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. This can be particularly useful for differentiating between isomers that have the same mass-to-charge ratio. While no specific IM-MS studies on this compound have been reported, the technique has been successfully applied to distinguish between isomers of other small molecules. researchgate.net For example, if different synthetic routes were to produce constitutional isomers of this compound, IM-MS could potentially be used to separate and identify them based on their different collision cross-sections.

Vibrational Spectroscopy (FT-IR, Raman): Probing Functional Group Dynamics and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for investigating the structural features of molecules. These techniques provide detailed information on the vibrational modes of specific functional groups, offering insights into molecular structure, bonding, and intermolecular interactions such as hydrogen bonding. For this compound, vibrational analysis would be expected to reveal characteristic frequencies for its key functional moieties: the N-H bond, the carbonyl group (C=O) of the carbamate, the C-N bond, and the C-Br bonds, as well as vibrations associated with the tert-butyl group and the aromatic ring.

While specific experimental FT-IR and Raman data for this compound are not extensively reported in the literature, the expected spectral features can be inferred from data on structurally related compounds. For instance, in carbamates, the N-H stretching vibration typically appears in the range of 3200-3400 cm⁻¹. The precise position is highly sensitive to hydrogen bonding; a lower frequency suggests stronger hydrogen bonding interactions. The carbonyl (C=O) stretching vibration is another crucial marker, usually found between 1680 and 1750 cm⁻¹. Its position can also be influenced by electronic effects of the substituents on the phenyl ring and by hydrogen bonding. The dibromo-substitution on the phenyl ring is expected to influence the electronic environment of the carbamate group, which could be reflected in the positions of these bands.

Table of Expected Vibrational Frequencies for this compound *

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹) Notes
N-H Stretching 3200-3400 Position sensitive to hydrogen bonding
C=O Stretching 1680-1750 Influenced by electronic effects and H-bonding
C-N Stretching 1200-1350
C-Br Stretching 500-650
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1450-1600

This table is predictive and based on typical ranges for the functional groups listed. Actual experimental values may vary.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is essential for the stereochemical characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response. However, the introduction of a chiral center would render its derivatives amenable to chiroptical analysis. For instance, if a chiral moiety were introduced into the molecule, such as by replacing the tert-butyl group with a chiral alkyl group or by introducing a stereocenter elsewhere in a more complex derivative, chiroptical spectroscopy would become a critical tool for its structural elucidation.

In the context of such hypothetical chiral derivatives, ECD spectroscopy would be used to study the electronic transitions, particularly those associated with the aromatic chromophore. The substitution pattern on the phenyl ring would influence the ECD spectrum, and theoretical calculations using methods like time-dependent density functional theory (TD-DFT) would likely be necessary to correlate the observed spectrum with a specific absolute configuration. VCD, on the other hand, would provide stereochemical information based on the vibrational transitions, offering a complementary approach to ECD.

Given the absence of reported chiral derivatives of this compound in the surveyed literature, a detailed discussion of their chiroptical properties remains speculative. The development of such derivatives would open avenues for asymmetric synthesis and catalysis, where chiroptical methods would be indispensable for characterizing the stereochemical outcomes.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations and Methodologies

The two bromine atoms on the aromatic ring of Tert-butyl N-(3,5-dibromophenyl)carbamate serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential or simultaneous introduction of different substituents, paving the way for the synthesis of intricately functionalized aromatic compounds.

Cross-Coupling Reactions: Future research will likely focus on optimizing and expanding the scope of palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with organoboron compounds. nih.govmdpi.com The use of this reaction with this compound could yield complex bi-aryl or substituted phenyl structures after reacting at one or both bromine sites. Developing conditions for selective mono- or di-arylation would be a key area of investigation.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Applying this reaction to the target compound would allow for the introduction of primary or secondary amines, leading to the synthesis of complex diamino-phenyl derivatives after deprotection of the carbamate (B1207046). The development of ligands that facilitate these couplings under mild conditions is an ongoing area of interest. wikipedia.org

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce two alkyne moieties onto the phenyl ring, which are themselves versatile functional groups for further transformations, such as in "click" chemistry. Research into copper-free Sonogashira conditions is particularly relevant to avoid the formation of undesired homocoupling byproducts. wikipedia.org

C-H Activation: More advanced methodologies, such as directed C-H activation, represent a significant frontier. nih.gov While the bromine atoms are the most reactive sites, future catalytic systems could be designed to selectively functionalize the C-H bonds at the 2, 4, or 6 positions of the phenyl ring. The carbamate group itself can act as a directing group to guide a metal catalyst to an adjacent C-H bond, enabling highly regioselective transformations that are difficult to achieve through classical methods. youtube.comsemanticscholar.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The move towards automated synthesis and continuous flow chemistry is transforming modern organic chemistry by enabling higher throughput, improved safety, and greater reproducibility. wikipedia.orgyoutube.com this compound and its derivatives are well-suited for integration into these platforms.

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters like temperature, pressure, and residence time. chemrxiv.org This is particularly advantageous for managing the exothermic nature of certain coupling reactions or for handling hazardous reagents that might be used in the modification of the dibromo-scaffold. The synthesis of carbamates and their subsequent transformations have been successfully demonstrated in flow reactors, suggesting a clear path for the inclusion of this compound in multi-step, continuous synthetic sequences. acs.org

Automated Synthesis Platforms: Robotic systems can perform entire synthetic workflows, from reagent dispensing to purification. youtube.comsigmaaldrich.com Platforms like the Synple automated synthesizer utilize pre-packaged reagent cartridges for common reactions such as Suzuki couplings, Boc-protection, and amide bond formation. sigmaaldrich.com this compound could be used as a core scaffold in such a system, where a series of automated coupling and deprotection steps could rapidly generate a library of diverse 3,5-disubstituted aniline (B41778) derivatives for screening in drug discovery or materials science.

Materials Science Applications (as a synthetic precursor, focusing on synthetic routes to materials)

The structure of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers and organic materials. After deprotection of the amine, the resulting 3,5-dibromoaniline (B181674) is an archetypal AB₂ monomer, where 'A' is the reactive amino group and 'B' represents the two bromine coupling sites.

Hyperbranched Polymers: AB₂ monomers are the fundamental building blocks for creating hyperbranched polymers in a one-pot synthesis. nih.govrsc.org These polymers are characterized by a highly branched, dendritic architecture with a high density of functional groups at the periphery. rsc.orgnih.gov Polymerization of 3,5-dibromoaniline (derived from the title compound) via methods like the Buchwald-Hartwig amination could lead to the formation of hyperbranched polyanilines. These materials are of interest for applications in coatings, additives, and nanotechnology due to their unique rheological and solubility properties. rsc.orgineosopen.org

Organic Electronic Materials: Arylamine derivatives are crucial components in organic electronic materials, particularly for applications in photovoltaics and light-emitting diodes (OLEDs). Triarylamines, for example, are often used as hole-transport materials. Research has shown that related di-bromo carbamate precursors can be used in Suzuki coupling reactions to synthesize complex triarylamine-based donor building blocks for organic photovoltaic materials. mdpi.com this compound could serve as a precursor to create cross-linked or extended π-conjugated systems, where the 3,5-substitution pattern can lead to materials with specific electronic and morphological properties.

Interdisciplinary Research Opportunities in Organic Chemistry

The potential of this compound extends beyond a single sub-discipline, offering numerous opportunities for interdisciplinary research.

Catalysis and Materials Science: The development of novel, highly efficient catalytic methods (Section 7.1) for functionalizing this compound directly enables the synthesis of new monomers for advanced materials (Section 7.3). A collaboration between catalysis experts and polymer chemists could lead to the creation of hyperbranched polymers with precisely controlled branching and end-group functionality, tailored for specific applications.

Automated Synthesis and Medicinal Chemistry: The integration of this scaffold into automated synthesis platforms (Section 7.2) can significantly accelerate the discovery of new biologically active molecules. Carbamates and substituted anilines are common motifs in pharmaceuticals. nih.govresearchgate.net By using this compound as a core, automated systems could rapidly generate large libraries of derivatives. These libraries could then be screened by medicinal chemists and biologists to identify new leads for drug development programs. This synergy between synthetic automation and biological screening represents a powerful paradigm in modern medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(3,5-dibromophenyl)carbamate, and how can side reactions be minimized?

  • Methodology : A common approach involves: (i) Protection of the amine : React 3,5-dibromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaHCO₃) to form the carbamate . (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization in ethanol can improve purity.
  • Key considerations : Avoid excess Boc₂O to prevent di-Boc byproducts. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
  • NMR : Confirm substitution pattern via ¹H NMR (aromatic protons at δ 7.2–7.8 ppm as doublets) and ¹³C NMR (Boc carbonyl at ~155 ppm) .
  • Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z ≈ 403 (C₁₅H₁₈Br₂N₂O₂) .
  • X-ray crystallography : For absolute configuration, use SHELXL-2018/3 (space group P2₁/c, Z = 4) .

Q. What are the critical safety protocols for handling this compound?

  • Hazard mitigation :
  • Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Approach :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity at bromine sites.
  • Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki-Miyaura coupling efficiency .
    • Experimental validation : Compare predicted vs. observed regioselectivity in aryl-aryl couplings .

Q. What strategies optimize the deprotection of the Boc group under acidic conditions without degrading the dibromophenyl moiety?

  • Method :
  • Controlled acidolysis : Use 4 M HCl in dioxane (0°C to RT, 2–4 hr) .
  • Alternative : TFA/CH₂Cl₂ (1:10 v/v) at 0°C for 1 hr.
    • Monitoring : Track deprotection via FT-IR (disappearance of Boc carbonyl peak at ~1740 cm⁻¹) .

Q. How do steric and electronic effects of the 3,5-dibromo substituents influence nucleophilic aromatic substitution (SNAr) kinetics?

  • Kinetic analysis :
  • Perform SNAr with piperidine in DMF at 80°C. Monitor by HPLC.
  • Data interpretation : Compare rate constants (k) with meta-chloro analogs (e.g., tert-butyl N-(3,5-dichlorophenyl)carbamate) to assess Br vs. Cl electronic effects .

Contradictions & Limitations

  • Structural analogs : tert-butyl N-(3,5-dichlorophenyl)carbamate shows higher SNAr reactivity due to reduced steric hindrance vs. dibromo derivatives .
  • Safety data : While no acute toxicity is reported for this compound, brominated analogs may generate toxic fumes (e.g., HBr) during combustion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.